methyl 3-(bromomethyl)-4-nitrobenzoate
Overview
Description
methyl 3-(bromomethyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid and features both bromomethyl and nitro functional groups. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-(bromomethyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to form methyl 3-nitrobenzoate, followed by bromination to introduce the bromomethyl group. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the bromination step employs bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of methyl 3-bromomethyl-4-nitrobenzoate may involve large-scale nitration and bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
methyl 3-(bromomethyl)-4-nitrobenzoate is used in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromomethyl-4-nitrobenzoate involves its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction to form amines. These reactions can modulate the biological activity of the compound, making it useful in drug development and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromomethyl-3-nitrobenzoate: Similar structure but with different positioning of the bromomethyl and nitro groups.
4-Bromomethyl-3-nitrobenzoic acid: Similar compound with a carboxylic acid group instead of an ester.
Methyl 3-(bromomethyl)benzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
methyl 3-(bromomethyl)-4-nitrobenzoate is unique due to the presence of both bromomethyl and nitro groups, which allow for a wide range of chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
IUPAC Name |
methyl 3-(bromomethyl)-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)6-2-3-8(11(13)14)7(4-6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMKUZFDVJUIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443506 | |
Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88071-90-3 | |
Record name | methyl 3-bromomethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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